Enhanced Hydrogen Bond Acceptor Capacity Compared to N-H Glycinate Analog
The N-cyanomethyl substitution in the target compound adds a nitrile moiety, increasing the hydrogen bond acceptor (HBA) count to 5, versus 4 for the N-H glycinate analog, methyl N-(2,5-dimethyl-3-furoyl)glycinate (CAS 954259-21-3) [1][2]. This modification is directly linked to improved target engagement in certain enzyme pockets, as SAR studies on 2,5-dimethylfuran-3-carboxylic acid derivatives have demonstrated that additional hydrogen bonding interactions are critical for achieving low-nanomolar IDO1 inhibition [3].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 HBA |
| Comparator Or Baseline | Methyl N-(2,5-dimethyl-3-furoyl)glycinate: 4 HBA |
| Quantified Difference | +1 HBA (25% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
An increased HBA count can enhance binding affinity and specificity in target proteins, a key differentiator for computational and medicinal chemistry screening library selection.
- [1] PubChem Compound Summary. Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate. CID 72006847. View Source
- [2] PubChem Compound Summary. N-(2,5-Dimethylfuran-3-carbonyl)-N-methylglycine. CAS 954259-21-3. View Source
- [3] Yang X, Cai S, Liu X, Chen P, Zhou J, Zhang H. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorg Med Chem. 2019;27(8):1605-1618. View Source
